Cas no 195-68-6 (2,4-Diamino-6-mercaptopyrimidine)
195-68-6 structure
Product Name:2,4-Diamino-6-mercaptopyrimidine
2,4-Diamino-6-mercaptopyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Diamino-6-mercaptopyrimidine
- phenanthro[3,4-d][1,3]dioxole-6-carboxylic acid methyl ester; Phenanthro[3,4-d][1,3]dioxol-6-carbonsaeure-methylester; CTK4H9625; AC1Q5Z6P; AG-J-81650; AC1L5NOA; NSC127680; phenanthro< 4,3-b> thiophene; AR-1J6118; Phenanthro< 4,3-b> thiophen; phenanthro[4,3-b]thiophene; Phenanthro[4,3-b]thiophen; methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate;
- DTXSID40941261
- CCRIS 9363
- tert-Butyl(dimethyl)silyl 1-[tert-butyl(dimethyl)silyl]-3-piperidinecarboxylate
- naphtho[2,1-g][1]benzothiole
- Phenanthro(4,3-b)thiophene
- HVDXWEZIEYUOMI-UHFFFAOYSA-N
- benzonaphtho[2,1-d]thiophene
- Phenanthro[4,3-b]thiophene
- 195-68-6
- SCHEMBL18740350
-
- Inchi: 1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-7-8-13-9-10-17-16(13)15(12)14/h1-10H
- InChI Key: HVDXWEZIEYUOMI-UHFFFAOYSA-N
- SMILES: S1C=CC2=CC=C3C=CC4C=CC=CC=4C3=C12
Computed Properties
- Exact Mass: 234.0504
- Monoisotopic Mass: 234.05
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2A^2
- XLogP3: 5.4
Experimental Properties
- Density: 1.292
- Boiling Point: 440.7°Cat760mmHg
- Flash Point: 166.1°C
- Refractive Index: 1.809
- PSA: 0
- LogP: 1.09210
2,4-Diamino-6-mercaptopyrimidine Related Literature
-
Jung-Min Ji,Haoran Zhou,Hwan Kyu Kim J. Mater. Chem. A 2018 6 14518
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2. Sterically overcrowded alkenes; a stereospecific photochemical and thermal isomerization of a benzoannulated bithioxanthylideneBen L. Feringa,Wolter F. Jager,Ben de Lange J. Chem. Soc. Chem. Commun. 1993 288
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